1-(3-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea
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Description
1-(3-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea, also known as L-368,899, is a selective oxytocin receptor antagonist. This compound has been widely studied for its potential use in treating various diseases, including autism, schizophrenia, and anxiety disorders.
Scientific Research Applications
Urease Inhibitors and Gastric and Urinary Tract Infections
Urease inhibitors are significant in medical research due to their potential as drugs for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Acetohydroxamic acid is one such compound used clinically to treat urinary tract infections by inhibiting urease, although it has severe side effects, indicating a need for new, more effective urease inhibitors with fewer side effects (Kosikowska & Berlicki, 2011).
Urea Metabolism in Ruminants
In the agricultural sector, the study of urea metabolism in ruminants is crucial for improving the efficiency of urea utilization as a non-protein nitrogen source in animal feed. This enhances the protein synthesis in ruminants, contributing to more sustainable and economical livestock farming practices (Jin et al., 2018).
Agronomic Efficiency of Urease Inhibitors
Urease inhibitors also play a significant role in agriculture by reducing the volatilization of ammonia from urea-based fertilizers, improving nitrogen use efficiency, and minimizing environmental pollution. This is crucial for sustainable agriculture practices and for reducing the ecological footprint of fertilization (Cantarella et al., 2018).
Urea Biosensors
In the field of biotechnology, urea biosensors have been developed to detect and quantify urea concentration, which is vital for diagnosing and monitoring various health conditions, including kidney and metabolic disorders. These biosensors utilize the enzyme urease as a bioreceptor element, showcasing the intersection of enzymology and medical diagnostics (Botewad et al., 2021).
Urea in Drug Design
The functional group of urea is important in drug design due to its unique hydrogen-binding capabilities. Urea derivatives are incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, highlighting the versatility of urea in medicinal chemistry (Jagtap et al., 2017).
properties
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-7-5-6-10-15(13)19-17(21)18-12-11-16(20)14-8-3-2-4-9-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPKDLOAJYSZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea |
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